molecular formula C22H14O B8338125 6-Phenylnaphtho[2,1-b]benzofuran

6-Phenylnaphtho[2,1-b]benzofuran

Cat. No.: B8338125
M. Wt: 294.3 g/mol
InChI Key: UKIUNGIXDFIMST-UHFFFAOYSA-N
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Description

6-Phenylnaphtho[2,1-b]benzofuran is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its fused ring structure, which includes a benzofuran moiety attached to a naphthalene ring system with a phenyl group at the 6-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylnaphtho[2,1-b]benzofuran can be achieved through several methods. One common approach involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the use of bromobenzene and boronic acid as starting materials .

Industrial Production Methods: Industrial production of this compound typically involves large-scale photochemical synthesis. This method is favored due to its efficiency and the high yield of the desired product. The reaction conditions are carefully controlled to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-Phenylnaphtho[2,1-b]benzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aromatic rings and the functional groups attached to them.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used For example, oxidation reactions may yield quinones, while reduction reactions can produce hydro derivatives

Scientific Research Applications

6-Phenylnaphtho[2,1-b]benzofuran has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anticancer and antimicrobial activities . Additionally, this compound is used in the development of new materials and as a probe in various analytical techniques.

Mechanism of Action

The mechanism of action of 6-Phenylnaphtho[2,1-b]benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling . This inhibition can have therapeutic implications for the treatment of diabetes and other metabolic disorders.

Comparison with Similar Compounds

6-Phenylnaphtho[2,1-b]benzofuran can be compared to other similar compounds, such as dibenzo[b,d]furan and naphtho[1,2-b]benzofuran. These compounds share similar structural features but differ in their specific functional groups and ring systems. The unique structure of this compound, with its phenyl group at the 6-position, distinguishes it from these related compounds and contributes to its unique chemical and biological properties .

List of Similar Compounds:

Properties

Molecular Formula

C22H14O

Molecular Weight

294.3 g/mol

IUPAC Name

6-phenylnaphtho[2,1-b][1]benzofuran

InChI

InChI=1S/C22H14O/c1-2-8-15(9-3-1)19-14-16-10-4-5-11-17(16)21-18-12-6-7-13-20(18)23-22(19)21/h1-14H

InChI Key

UKIUNGIXDFIMST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OC5=CC=CC=C54

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In this reference example, a position was specified where the benzo[b]naphtho[1,2-d]furan which was synthesized as an intermediate in each of Synthesis Example 1 and Synthesis Example 2 was converted into boronic acid in the reaction scheme (E1-3). Specifically, 6-phenylbenzo[b]naphtho[1,2-d]furan (abbreviation: PBnf) was synthesized using the compound synthesized in the reaction scheme (E1-3), and was subjected to X-ray crystallography.
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Synthesis routes and methods II

Procedure details

Into a 200 mL three-neck flask were placed 0.90 g (5.7 mmol) of bromobenzene and 1.5 g (5.7 mol) of benzo[b]naphtho[1,2-d]furan-6-boronic acid, and the air in the flask was replaced with nitrogen. To this mixture were added 20 mL of toluene, 10 mL of ethanol, and 6.0 mL of an aqueous solution of sodium carbonate (2.0 mol/L). While the pressure was reduced, this mixture was stirred to be degassed. To this mixture was added 0.33 g (0.28 mmol) of tetrakis(triphenylphosphine)palladium(0), and the mixture was stirred at 80° C. for 2 hours under a nitrogen stream. After that, the aqueous layer of this mixture was subjected to extraction with toluene, and the obtained solution of the extract and the organic layer were combined and washed with saturated brine. The organic layer was dried with magnesium sulfate, and this mixture was gravity-filtered. An oily substance obtained by concentration of the obtained filtrate was purified by silica gel column chromatography (a developing solvent in which the ratio of hexane to toluene was 19:1) to give a white solid. The obtained solid was recrystallized with a mixed solvent of toluene and hexane, so that 0.95 g of white needle-like crystals of the object of the synthesis were obtained in 56% yield. The reaction scheme is illustrated in (R-1).
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0.9 g
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1.5 g
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20 mL
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aqueous solution
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6 mL
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10 mL
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0.33 g
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